ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate
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Overview
Description
Ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes a hydroxy group, a methyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
R-COOH+C2H5OH→R-COO-C2H5+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of diols or alcohols
Substitution: Formation of amides, ethers, or thioesters
Scientific Research Applications
Ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with ester functionalities.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate involves its interaction with various molecular targets. The hydroxy and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can further interact with biological systems.
Comparison with Similar Compounds
Ethyl(3Z)-3-hydroxy-7-methyl-5-oxooct-3-enoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl(3Z)-3-hydroxy-5-oxooct-3-enoate: Lacks the methyl group at the 7th position.
Ethyl(3Z)-3-hydroxy-7-methyl-5-oxohex-3-enoate: Shorter carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl (Z)-5-hydroxy-7-methyl-3-oxooct-4-enoate |
InChI |
InChI=1S/C11H18O4/c1-4-15-11(14)7-10(13)6-9(12)5-8(2)3/h6,8,12H,4-5,7H2,1-3H3/b9-6- |
InChI Key |
GXQWSPLPXMHTNG-TWGQIWQCSA-N |
Isomeric SMILES |
CCOC(=O)CC(=O)/C=C(/CC(C)C)\O |
Canonical SMILES |
CCOC(=O)CC(=O)C=C(CC(C)C)O |
Origin of Product |
United States |
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